2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Chlorobenzyl Sulfonyl Group: This step involves the sulfonylation of the oxadiazole ring with a chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: This step involves the coupling of the oxadiazole ring with a methylphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-{2-[(4-Bromobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-ethylphenyl)-1,3,4-oxadiazole
Uniqueness
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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